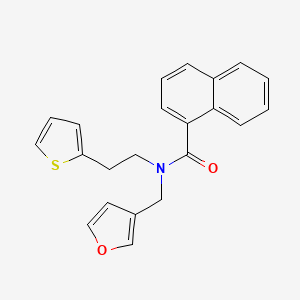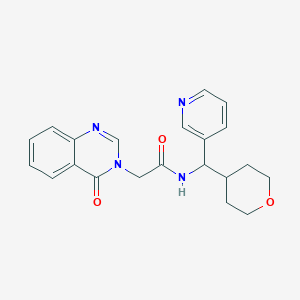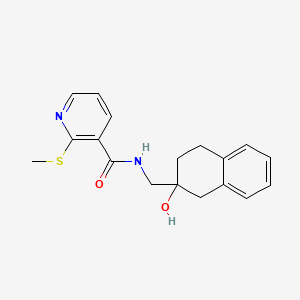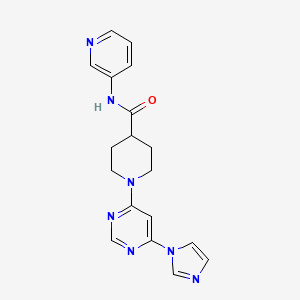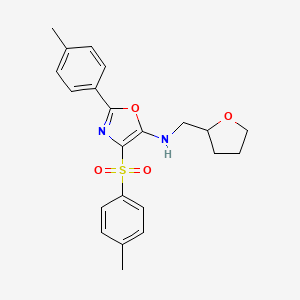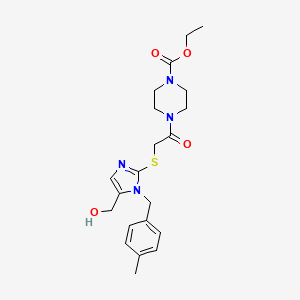
ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It might also include its appearance and odor.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc.科学的研究の応用
Antimicrobial Applications
Compounds with structures similar to ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate have been explored for their antimicrobial properties. For instance, Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine and evaluated them for their antimicrobial activities. Some of these compounds demonstrated excellent antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Polymer Stabilization
Derivatives of piperazine, which share structural features with the compound , have been utilized as antioxidants in polymers to enhance their stability. Desai et al. (2004) synthesized and characterized hindered-phenol-containing amine moieties for use in polypropylene copolymers. These compounds, including 1-phenyl-4-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperazine, were tested for their ability to improve the thermal and oxidative stability of the polymers, indicating potential applications in materials science to prolong the lifespan and performance of polymeric materials (Desai et al., 2004).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, which have structural similarities to the target compound, have been designed and synthesized as inhibitors of Mycobacterium tuberculosis. Jeankumar et al. (2013) reported on a series of these compounds evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. One compound, in particular, showed promising activity, suggesting potential applications in the development of new antituberculosis medications (Jeankumar et al., 2013).
Marine Actinobacteria Metabolites
Compounds isolated from marine actinobacteria, such as 3-(4-hydroxybenzyl)piperazine-2,5-dione, have been studied for their bioactive properties. Sobolevskaya et al. (2007) isolated new compounds from Streptomyces sp. and assessed their cytotoxic activities, indicating potential applications in drug discovery and marine biotechnology (Sobolevskaya et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. It also includes studying the precautions that need to be taken while handling the compound.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to the compound to improve its properties, etc.
I hope this information is helpful. If you have any specific questions about these topics, feel free to ask!
特性
IUPAC Name |
ethyl 4-[2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-29-21(28)24-10-8-23(9-11-24)19(27)15-30-20-22-12-18(14-26)25(20)13-17-6-4-16(2)5-7-17/h4-7,12,26H,3,8-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEHLUUIYKHJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)
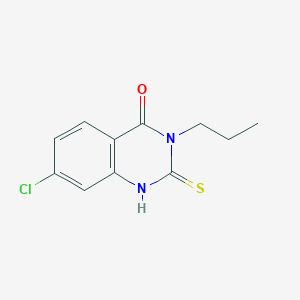
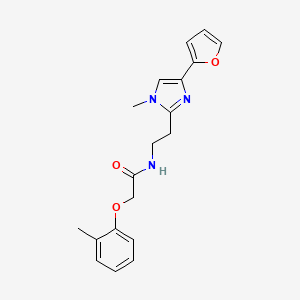
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)
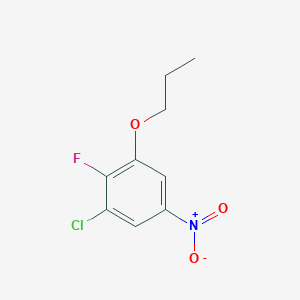

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)
